molecular formula C13H11Cl2N5O B2687375 7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 477865-30-8

7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No. B2687375
CAS RN: 477865-30-8
M. Wt: 324.17
InChI Key: BZOGUTPVKPQHHA-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 477865-30-8, is a chemical with the molecular formula C13H11Cl2N5O . It has a molecular weight of 324.17 . The IUPAC name for this compound is 7-[1-(2,6-Dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC(C1=CC=NC2=NC(=NN12)N)OC3=C(C=CC=C3Cl)Cl . This notation provides a way to represent the structure using ASCII strings.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 255 - 257 degrees Celsius . Its InChI Code is 1S/C13H11Cl2N5O/c1-7(21-11-8(14)3-2-4-9(11)15)10-5-6-17-13-18-12(16)19-20(10)13/h2-7H,1H3,(H2,16,19) .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and heterocyclization of 1,2,4-triazolo[1,5-c]pyrimidines, including derivatives similar to the compound , have been extensively studied. These compounds are prepared through reactions involving enamino nitriles, O-ethylformimides, and semicarbazide, leading to heterocondensed pyrimidines which are then cyclized to afford triazolopyrimidines. The hydrolysis of the iminophosphoranes obtained in these reactions leads to the free amines, underscoring the versatility of these compounds in heterocyclic chemistry (Wamhoff, Kroth, & Strauch, 1993).

Potential Biological Activities

  • Several studies have focused on the synthesis of structural analogs and their evaluation for biological activities. For instance, derivatives of triazolopyrimidines have been synthesized and assessed for tuberculostatic activity, revealing the importance of the triazolopyrimidine scaffold in developing antituberculous agents (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

  • Another study reported the synthesis of a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities, indicating the potential utility of these compounds in pharmaceutical applications (Gilava, Patel, Ram, & Chauhan, 2020).

Chemical Modifications and Functionalization

  • Research on the nitration of azolopyrimidines has shown that depending on the conditions, such as the choice of nitration agents, the nitration of pyrazolopyrimidin-amines can lead to products with modifications in various rings of the molecule. This provides insights into the chemical versatility and potential for further functionalization of these compounds (Gazizov, Gorbunov, Rusinov, Ulomsky, & Charushin, 2020).

Applications in Drug Development

Safety and Hazards

The compound is associated with several hazard statements: H302, H312, H332 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-[1-(2,6-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N5O/c1-7(21-11-8(14)3-2-4-9(11)15)10-5-6-17-13-18-12(16)19-20(10)13/h2-7H,1H3,(H2,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOGUTPVKPQHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N)OC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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